molecular formula C12H17NO2 B14340813 Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate CAS No. 99240-25-2

Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate

Cat. No.: B14340813
CAS No.: 99240-25-2
M. Wt: 207.27 g/mol
InChI Key: YSPISJFDAKCKIV-UHFFFAOYSA-N
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Description

Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group and a but-3-en-1-yl side chain. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyridine with but-3-en-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Catalysts such as palladium or copper may be employed to facilitate the reactions and achieve higher selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(but-3-en-1-yl)pyridine-1(2H)-carboxylate can be compared with other pyridine derivatives such as:

These comparisons highlight the unique features of this compound, such as its specific ester and but-3-en-1-yl substituents, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

99240-25-2

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-but-3-enyl-2H-pyridine-1-carboxylate

InChI

InChI=1S/C12H17NO2/c1-3-5-8-11-9-6-7-10-13(11)12(14)15-4-2/h3,6-7,9-11H,1,4-5,8H2,2H3

InChI Key

YSPISJFDAKCKIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC=CC1CCC=C

Origin of Product

United States

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